molecular formula C11H15Br2N B2431015 1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide CAS No. 1384427-59-1

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide

Cat. No.: B2431015
CAS No.: 1384427-59-1
M. Wt: 321.056
InChI Key: JZCVESHCXBPCEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring. In this case, the quinoline is substituted at the 1-position with a 2-bromoethyl group and it’s a tetrahydroquinoline indicating the presence of four additional hydrogen atoms, suggesting the compound is not fully aromatic but partially saturated .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the tetrahydroquinoline ring, possibly through a Povarov reaction or similar, followed by the introduction of the 2-bromoethyl group .


Molecular Structure Analysis

The molecular structure would consist of a partially saturated quinoline ring with a 2-bromoethyl group attached at the 1-position. The bromine atom would make the molecule polar and could be involved in halogen bonding interactions .


Chemical Reactions Analysis

As for reactivity, the bromine atom on the ethyl side chain would be expected to be quite reactive and could undergo nucleophilic substitution reactions. The quinoline ring might also undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure and stereochemistry of the compound. Generally, we could expect it to be a solid under normal conditions, and its polarity would suggest it might be soluble in polar solvents .

Scientific Research Applications

Synthesis and Derivative Production

1-(2-Bromoethyl)-1,2,3,4-tetrahydroquinoline hydrobromide is utilized in the synthesis of various quinoline derivatives. For instance, Şahin et al. (2008) describe the synthesis of several quinoline derivatives, emphasizing the efficiency and selectivity of the process (Şahin et al., 2008). Zemtsova et al. (2015) also investigated the bromination of tetrahydroquinoline derivatives, leading to the formation of di- and tribromo derivatives (Zemtsova et al., 2015).

Catalysis in Organic Synthesis

The compound is also pivotal in catalysis for organic synthesis. Vieira and Alper (2007) discuss a rhodium(I)-catalyzed hydroaminomethylation process to produce tetrahydroquinolines, highlighting its chemo- and regioselectivity (Vieira & Alper, 2007).

Novel Compounds and Reaction Methodologies

Tummatorn et al. (2015) achieved regioselective synthesis of bromoquinoline derivatives, demonstrating the versatility of tetrahydroquinoline compounds in creating novel structures (Tummatorn et al., 2015). Croce et al. (2006) synthesized 2-hydroxy tetrahydroquinoline derivatives via a cyclocondensation reaction, further expanding the scope of chemical behavior of such compounds (Croce et al., 2006).

Pharmaceutical and Medicinal Chemistry

In medicinal chemistry, the synthesis of tetrahydroquinolines is essential. Wang et al. (2009) highlighted their importance in pharmaceutical synthesis, particularly in producing optically pure tetrahydroquinolines for alkaloids and antibiotics (Wang et al., 2009).

Advanced Material Development

Tetrahydroquinolines are also investigated for their potential in advanced material development. Malinauskas et al. (2009) studied a compound based on tetrahydroquinoline for emissive material applications, indicating the compound's versatility beyond pharmaceutical uses (Malinauskas et al., 2009).

Mechanism of Action

Without specific context, it’s hard to predict the mechanism of action of this compound. If it’s intended for use in biological systems, the reactivity of the bromine could allow it to form covalent bonds with biological macromolecules .

Safety and Hazards

The compound could potentially be hazardous due to the presence of the reactive bromine atom. It’s always important to handle chemical compounds with appropriate safety measures .

Future Directions

Future studies could explore the reactivity of this compound and its potential uses. For example, it could be used as a building block in the synthesis of more complex molecules .

Properties

IUPAC Name

1-(2-bromoethyl)-3,4-dihydro-2H-quinoline;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.BrH/c12-7-9-13-8-3-5-10-4-1-2-6-11(10)13;/h1-2,4,6H,3,5,7-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCVESHCXBPCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)CCBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Br2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.